molecular formula C14H13NO3 B1273338 1-Benzyloxy-3-methyl-2-nitrobenzene CAS No. 61535-21-5

1-Benzyloxy-3-methyl-2-nitrobenzene

Cat. No. B1273338
CAS RN: 61535-21-5
M. Wt: 243.26 g/mol
InChI Key: ZUMJNYJMXBJJIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes is reported in the first paper, where a redox/cycloaddition cascade is employed. This process involves a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes to produce stereoselective structures . Although this does not directly describe the synthesis of 1-benzyloxy-3-methyl-2-nitrobenzene, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The third paper provides structural information on 1,3-bis(ethylamino)-2-nitrobenzene and 1,3-bis(n-octylamino)-2-nitrobenzene, which are structurally characterized 1,3-bis(n-alkylamino)-2-nitrobenzenes . These molecules exhibit intramolecular N-H...O hydrogen bonds and pack into layers stabilized by hydrophobic interactions. While this does not directly pertain to 1-benzyloxy-3-methyl-2-nitrobenzene, it suggests that similar nitrobenzene derivatives might also display interesting intramolecular and intermolecular interactions.

Chemical Reactions Analysis

The second paper discusses a dual nucleophilic aromatic substitution (SNAr) reaction in activated ortho-halonitrobenzenes to synthesize various heterocyclic compounds . This demonstrates the reactivity of nitrobenzene derivatives under SNAr conditions, which could be relevant if 1-benzyloxy-3-methyl-2-nitrobenzene undergoes similar reactions. The third paper also describes the cyclization of 1,3-bis(ethylamino)-2-nitrobenzene to form substituted benzimidazoles upon heating with anhydrous potassium carbonate . This indicates that nitrobenzene derivatives can participate in cyclization reactions to form heterocycles.

Physical and Chemical Properties Analysis

The physical properties of nitrobenzene derivatives are influenced by their molecular interactions. As noted in the third paper, the studied nitrobenzene derivatives form flat layers with hydrophobic interactions, which could affect their solubility and stability . The chemical properties, such as reactivity under SNAr conditions and the ability to undergo cyclization to form heterocycles, are highlighted in the second and third papers . These properties are crucial for understanding the behavior of nitrobenzene derivatives in various chemical environments and could be extrapolated to 1-benzyloxy-3-methyl-2-nitrobenzene.

Scientific Research Applications

Application 1: Preparation of 7-hydroxy-oxindole-3-acetic acid

  • Summary of the Application: 1-Benzyloxy-3-methyl-2-nitrobenzene is used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid . This compound is an important intermediate in organic synthesis.

Application 2: Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole

  • Summary of the Application: 1-Benzyloxy-2-methyl-3-nitrobenzene can be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole . These compounds are useful intermediates in organic synthesis.

Future Directions

1-Benzyloxy-3-methyl-2-nitrobenzene may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole . This suggests potential applications in the synthesis of these compounds.

properties

IUPAC Name

1-methyl-2-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMJNYJMXBJJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391646
Record name 1-Benzyloxy-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-3-methyl-2-nitrobenzene

CAS RN

61535-21-5
Record name 1-Benzyloxy-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-2-nitrophenol (50 g, 0.326 mol), K2CO3 (45 g, 0.326 mol) and benzylbromide (61.4 g, 42.6 mL, 0.359 mol) in dry DMF (200 mL) was stirred at 90° C. for 3 hours under nitrogen. Most of the DMF was removed at reduced pressure and the residue was partitioned between water (300 mL) and ether (300 mL). The organic layer was washed with brine and dried (Na2SO4). Removal of the solvent provided (70 g, 88%) of 3-benzyloxy-2-nitrotoluene as an orange oil.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 15.3 g of 3-methyl-2-nitrophenol in 150 ml of dimethylformamide is combined with 28 g of potassium carbonate and 34.2 g of benzyl bromide, and the mixture is stirred for 3 hours at 70°-80° C. Then the inorganic salts are vacuum-filtered, washed with dichloromethane, and the filtrate evaporated under vacuum. The residue is distilled in a bulb tube at a bath temperature of 120° C. and at 0.01 torr, thus obtaining 23.2 g of 3-benzyloxy-2-nitrotoluene as an oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Haiss, KP Zeller - 2011 - Wiley Online Library
… 1-Benzyloxy-3-methyl-2-nitrobenzene (11): Compound 11 was obtained as a yellow oil; yield: 92 mg (44 % calculated for consumed starting material). H NMR spectroscopic data agree …
N Midoh, A Tanaka, M Nagayasu, C Furuta… - Bioscience …, 2010 - jstage.jst.go.jp
… Under an atmosphere of nitrogen, 145.6g of benzyl bromide was dripped into a mixture of 1-benzyloxy-3-methyl-2-nitrobenzene (130.4g), potassium carbonate (147.1g), and …
Number of citations: 20 www.jstage.jst.go.jp

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